molecular formula C16H23NO4 B12695030 3-Ethoxy-4-pentoxycinnamohydroxamic acid CAS No. 26323-86-4

3-Ethoxy-4-pentoxycinnamohydroxamic acid

Cat. No.: B12695030
CAS No.: 26323-86-4
M. Wt: 293.36 g/mol
InChI Key: FJNJUBSOKARRGE-CSKARUKUSA-N
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Description

3-Ethoxy-4-pentoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamohydroxamic acids. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes an ethoxy group, a pentoxy group, and a cinnamohydroxamic acid moiety, which contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-pentoxycinnamohydroxamic acid typically involves the reaction of 3-ethoxy-4-pentoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the hydroxamic acid by acidification. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-pentoxycinnamohydroxamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy and pentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products

    Oxidation: 3-Ethoxy-4-pentoxybenzoic acid

    Reduction: 3-Ethoxy-4-pentoxyaniline

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Ethoxy-4-pentoxycinnamohydroxamic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-pentoxycinnamohydroxamic acid involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of inflammatory responses and the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-hydroxycinnamohydroxamic acid
  • 3-Methoxy-4-pentoxycinnamohydroxamic acid
  • 3-Ethoxy-4-methoxycinnamohydroxamic acid

Uniqueness

3-Ethoxy-4-pentoxycinnamohydroxamic acid is unique due to the presence of both ethoxy and pentoxy groups, which contribute to its distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

26323-86-4

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(E)-3-(3-ethoxy-4-pentoxyphenyl)-N-hydroxyprop-2-enamide

InChI

InChI=1S/C16H23NO4/c1-3-5-6-11-21-14-9-7-13(8-10-16(18)17-19)12-15(14)20-4-2/h7-10,12,19H,3-6,11H2,1-2H3,(H,17,18)/b10-8+

InChI Key

FJNJUBSOKARRGE-CSKARUKUSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NO)OCC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=CC(=O)NO)OCC

Origin of Product

United States

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